N-allyl-2-(phenylthio)acetamide
Description
N-Allyl-2-(phenylthio)acetamide is a sulfur-containing acetamide derivative characterized by an allyl group attached to the nitrogen atom and a phenylthio moiety at the α-position of the acetamide backbone. Its synthesis involves reacting 2-(phenylthio)acetyl chloride with allylamine derivatives under basic conditions, as detailed in Scheme 2 of .
Properties
IUPAC Name |
2-phenylsulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-8-12-11(13)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGUCSGYTBCSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
- N-(Aryl)-2-(phenylthio)acetamides (ST54–ST60): These derivatives feature aryl groups (e.g., nitro, amino, methoxy) on the acetamide nitrogen. Compared to N-allyl-2-(phenylthio)acetamide, their synthesis yields (24–42%) are lower, likely due to the steric and electronic effects of aryl substituents during condensation reactions .
- N-Allyl-2-(2-methylphenyl)acetamide: This analogue replaces the phenylthio group with a methylphenyl moiety, reducing sulfur-mediated reactivity. Its molecular formula (C₁₂H₁₅NO) and molar mass (189.25 g/mol) differ slightly from the target compound (C₁₁H₁₃NOS, ~207.29 g/mol), suggesting altered solubility and lipophilicity .
Heterocyclic Thioacetamides
- Thioxothiazolidinyl-Acetamides (e.g., 6o): These compounds incorporate a thioxothiazolidinone ring, enhancing urease inhibitory activity (IC₅₀ = 0.87 µM for 6o). The rigid heterocycle improves target binding compared to the flexible phenylthio group in this compound .
- Their extended aromatic systems may improve π-π stacking interactions with biological targets relative to the simpler phenylthio group in the target compound .
Allyl-Modified Acetamides
- N-Allyl-2-(4-chlorophenyl)acetamide (1t) : This chloro-substituted analogue shares the allyl group but lacks sulfur. Its ¹³C NMR spectrum (δ 204.20 ppm for carbonyl) contrasts with sulfur-containing derivatives, where deshielding effects shift carbonyl signals upfield .
- N-Allyl-2-(N-allylacetamido)-2-(4-chlorophenyl)acetamide: A bis-allylated derivative synthesized via multicomponent reactions. The dual allyl groups increase steric hindrance, reducing synthetic yield (47%) compared to mono-allylated compounds .
Key Data Tables
Table 2. Spectroscopic Data Comparison
Research Findings and Implications
- Synthetic Efficiency: this compound’s moderate yield (24–42%) contrasts with higher yields for non-sulfur analogues (e.g., 47% for bis-allylated derivatives), suggesting sulfur incorporation complicates purification .
- Spectroscopic Trends : Sulfur atoms in thioacetamides induce distinct ¹³C NMR shifts (e.g., C=O at δ 177–204 ppm), aiding structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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